![molecular formula C30H38N8Na2O19S5 B13859033 5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt: is a complex chemical compound primarily used as a crosslinking agent in biochemical and molecular biology research. This compound is known for its ability to form stable amide bonds with primary amines, making it useful for protein-protein and protein-DNA interactions studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt involves multiple steps:
Formation of the Biotinylamidoethyl Intermediate: This step involves the reaction of biotin with an amine-containing compound to form the biotinylamidoethyl intermediate.
Dithiopropionamido Formation: The biotinylamidoethyl intermediate is then reacted with a dithiopropionic acid derivative to form the dithiopropionamido compound.
Diaza-diketononanoic Acid Formation: The dithiopropionamido compound is further reacted with diaza-diketononanoic acid to form the final compound.
Bis-N-sulfosuccinimidyl Ester Formation: The final step involves the reaction of the diaza-diketononanoic acid derivative with N-hydroxysulfosuccinimide to form the bis-N-sulfosuccinimidyl ester disodium salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions with primary amines to form stable amide bonds.
Oxidation and Reduction Reactions: The dithiopropionamido group can undergo oxidation and reduction reactions, affecting the overall stability and reactivity of the compound.
Common Reagents and Conditions:
Primary Amines: Used in substitution reactions to form amide bonds.
Oxidizing Agents: Used to oxidize the dithiopropionamido group.
Reducing Agents: Used to reduce the dithiopropionamido group.
Major Products:
Amide Bonds: Formed through substitution reactions with primary amines.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions of the dithiopropionamido group.
科学的研究の応用
Chemistry:
Crosslinking Agent: Used to study protein-protein and protein-DNA interactions by forming stable amide bonds.
Biology:
Protein Labeling: Used to label proteins with biotin for detection and purification purposes.
Cell Surface Labeling: Used to label cell surface proteins for studying cell signaling and interactions.
Medicine:
Drug Delivery: Used in the development of targeted drug delivery systems by conjugating drugs to biotinylated compounds.
Diagnostic Imaging: Used in diagnostic imaging techniques to label and detect specific biomolecules.
Industry:
Biotechnology: Used in the production of biotinylated proteins and peptides for various applications.
Pharmaceuticals: Used in the development of biotinylated drugs and therapeutic agents.
作用機序
The compound exerts its effects by forming stable amide bonds with primary amines present in proteins and other biomolecules. The biotinylamidoethyl group allows for specific binding to avidin or streptavidin, enabling detection and purification of labeled biomolecules. The dithiopropionamido group provides additional stability and reactivity, allowing for further modifications and interactions.
類似化合物との比較
Bis(sulfosuccinimidyl)suberate (BS3): A similar crosslinking agent used for protein-protein interactions.
Disuccinimidyl suberate (DSS): Another crosslinking agent with similar properties but less water solubility.
Uniqueness:
Water Solubility: The bis-N-sulfosuccinimidyl ester disodium salt form of the compound is highly water-soluble, making it suitable for aqueous reactions.
Biotinylation: The presence of the biotinylamidoethyl group allows for specific binding to avidin or streptavidin, enabling easy detection and purification.
This compound’s unique combination of water solubility, biotinylation, and crosslinking capabilities makes it a valuable tool in biochemical and molecular biology research.
特性
分子式 |
C30H38N8Na2O19S5 |
|---|---|
分子量 |
1021.0 g/mol |
IUPAC名 |
disodium;1-[2-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-[[2-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-2-oxoethyl]amino]-3-oxopropanoyl]amino]acetyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C30H40N8O19S5.2Na/c39-18(4-2-1-3-15-24-14(13-58-15)34-30(49)36-24)31-6-8-60-59-7-5-19(40)35-25(26(45)32-11-22(43)56-37-20(41)9-16(28(37)47)61(50,51)52)27(46)33-12-23(44)57-38-21(42)10-17(29(38)48)62(53,54)55;;/h14-17,24-25H,1-13H2,(H,31,39)(H,32,45)(H,33,46)(H,35,40)(H2,34,36,49)(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2/t14-,15-,16?,17?,24-,25?;;/m0../s1 |
InChIキー |
MRMPCQGYPRRPOS-CRHDPKNCSA-L |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])C(=O)NCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])NC(=O)N2.[Na+].[Na+] |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)CNC(=O)C(C(=O)NCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


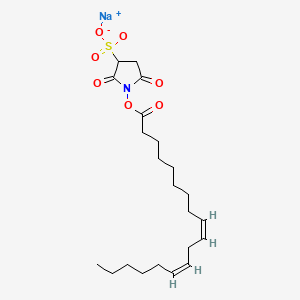
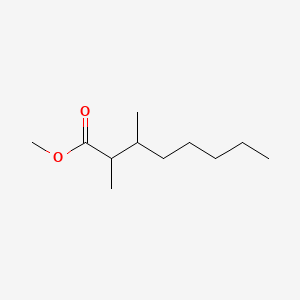
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
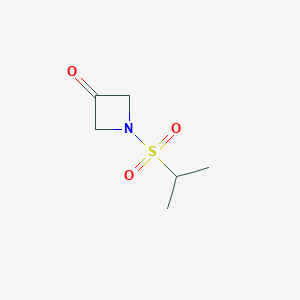
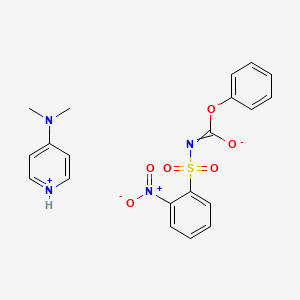
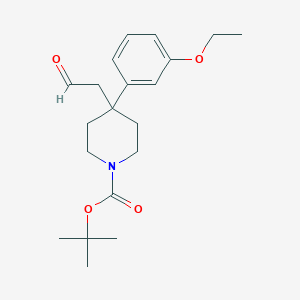
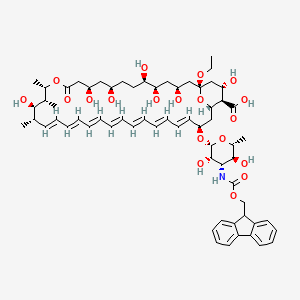
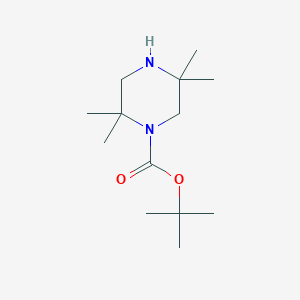
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)

![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
